
4-Hydroxybenzenesulfonic acid
Overview
Description
4-Hydroxybenzenesulfonic acid (C₆H₆O₄S, CAS 98-67-9) is a sulfonic acid derivative characterized by a hydroxyl group (-OH) and a sulfonic acid group (-SO₃H) in the para positions on the benzene ring . It exists as a white crystalline powder, highly soluble in water, hot alcohol, and glycerol . Industrially, it serves as a key intermediate in synthesizing agrochemicals, pharmaceuticals (e.g., sodium p-hydroxybenzenesulfonate), and dyes . Naturally, it occurs in fruits, vegetables, and soy products . Its applications extend to analytical chemistry, where it acts as a matrix in mass spectrometry due to its radical scavenging properties and low background signal . However, it poses health risks, including skin irritation and systemic toxicity upon prolonged exposure .
Preparation Methods
Phenolsulfonic acid is typically synthesized through the sulfonation of phenol. The reaction involves mixing phenol with sulfuric acid at around 100°C. The resulting product is a mixture of ortho and para isomers, with the para isomer being the major product. The reaction conditions are carefully controlled to ensure the desired product composition .
In industrial production, phenolsulfonic acid is often prepared by reacting phenol with sulfuric acid under controlled temperature conditions. The reaction mixture is then cooled, and the product is purified to remove any unreacted phenol and other impurities .
Chemical Reactions Analysis
Phenolsulfonic acid undergoes various chemical reactions, including:
Oxidation: Phenolsulfonic acid can be oxidized to produce sulfonated quinones.
Reduction: It can be reduced to form phenol and sulfonic acid derivatives.
Substitution: The hydroxyl group in phenolsulfonic acid can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophilic reagents like nitric acid and halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mass Spectrometry
One significant application of 4-hydroxybenzenesulfonic acid is as a matrix material in liquid secondary-ion mass spectrometry (LSIMS). It serves as a reduction-inhibiting agent, enhancing the efficiency of ionization for peptides and nucleosides during analysis. Studies have shown that it can produce low background signals and persistent secondary-ion beams, making it an effective choice for analyzing complex biological samples .
Redox-Mediated Reactions
In biochemical applications, this compound acts as a redox mediator in enzymatic reactions. For instance, it has been employed in the laccase-catalyzed degradation of indigo dye, which is relevant for textile waste treatment . This application highlights its role in environmental chemistry and sustainability efforts.
Textile Industry
The compound is utilized in the textile industry for dyeing processes. It enhances the dyeing properties of polyamide fibers when condensed with formaldehyde . Its ability to improve dye affinity is crucial for achieving vibrant colors and durability in textiles.
Electroplating
A significant portion of this compound is used as an additive in electroplating baths. It improves the quality of the plating process by acting as a surfactant, which helps to reduce surface tension and enhance the uniformity of metal coatings .
Oilfield Chemicals
In the oil industry, this compound finds application as an oilfield chemical. It plays a role in enhancing oil recovery processes and improving the efficiency of drilling fluids .
Environmental Remediation
Research has demonstrated that this compound can effectively degrade hazardous dyes in wastewater treatment processes. A study focusing on its use in laccase-catalyzed reactions showed promising results for removing indigo from effluents, underscoring its potential for environmental remediation .
Biochemical Studies
In biochemical research, this compound has been tested for its effects on peptide stability during mass spectrometry analysis. A comparative study indicated that its performance was comparable to other commonly used matrices, making it a valuable tool for researchers working with sensitive biomolecules .
Mechanism of Action
The mechanism of action of phenolsulfonic acid involves its ability to act as a strong acid and a sulfonating agent. It can donate protons to various substrates, leading to the formation of sulfonated products. The molecular targets and pathways involved in its action depend on the specific application and the nature of the substrate .
Comparison with Similar Compounds
Structural Isomerism: Para vs. Ortho Derivatives
A critical distinction lies in the positional isomerism of sulfonic acid derivatives. For example:
The para isomer exhibits stronger resonance stabilization between the -OH and -SO₃H groups, enhancing its acidity and stability in aqueous solutions compared to the ortho isomer .
Biodegradation Pathways
For instance, in dodecyl benzene sulfonate (DBS) degradation, it is absent, while sodium benzoate persists . This highlights its resistance to microbial oxidases, possibly due to steric hindrance from the hydroxyl-sulfonate groups .
Analytical Chemistry: Matrix Performance in LSIMS
In liquid secondary-ion mass spectrometry (LSIMS), this compound demonstrates advantages over traditional matrices:
Matrix | Reduction Inhibition | Signal Persistence | Background Noise |
---|---|---|---|
This compound | High (comparable to 3-nitrobenzyl alcohol) | High | Low |
Thioglycerol | Low | Moderate | High |
Glycerol | Low | Moderate | Moderate |
Its dual role as a solvent and radical scavenger makes it ideal for peptides and nucleosides, reducing artifacts caused by reductive cleavage .
Metabolic and Biomedical Roles
This compound is implicated in diverse metabolic pathways, distinguishing it from structurally related metabolites:
- Radiation-Induced Lung Injury (RILI): Downregulated in irradiated lung tissue, correlating with oxidative stress mitigation .
- Community-Acquired Pneumonia (CAP): Lower serum levels correlate with disease severity, unlike DHEA-S or creatine .
- Chronic Heart Failure (CHF): Identified as a biomarker modulated by traditional Chinese medicine, reflecting its role in lipid metabolism .
In contrast, 3,4-dihydroxybenzenesulfonic acid () is associated with distinct pathways, such as tyrosine metabolism, underscoring positional isomer specificity in biological systems.
Biological Activity
4-Hydroxybenzenesulfonic acid, also known as phenol-4-sulfonic acid, is an important compound in various biochemical applications. Its unique structure allows it to participate in several biological activities, making it a subject of interest in both pharmaceutical and environmental research. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential applications.
- Molecular Formula : C₆H₆O₄S
- Molecular Weight : 174.17 g/mol
- Solubility : Highly soluble in water
This compound primarily acts as an acid catalyst , facilitating various biochemical reactions. Its main mechanism involves the protonation of benzoxazine intermediates , which accelerates the formation of carbocations necessary for subsequent reactions. This catalytic action is crucial in the preparation of phenolic aerogel composites, where it significantly speeds up the gelation process during synthesis.
Biochemical Pathways
The compound influences several biochemical pathways:
- Protonation Reactions : It enhances the protonation step in organic synthesis, particularly in the formation of phenolic compounds.
- Cellular Effects : Laboratory studies suggest that it may have long-term effects on cellular functions due to its role in accelerating gelation reactions, indicating potential implications for tissue engineering and regenerative medicine.
Biological Activity and Pharmacological Effects
Research has indicated that derivatives of this compound exhibit notable biological activities:
- Anticancer Activity : Copper(II) complexes derived from 3-formyl-4-hydroxybenzenesulfonic acid thiosemicarbazones have shown moderate anticancer effects against various human cancer cell lines. This suggests that modifications to the structure can enhance its therapeutic potential.
- Chromogenic Systems : The compound has been utilized in chromogenic systems for detecting glucose levels in serum, demonstrating its utility in clinical diagnostics .
- Interaction with Metal Ions : Studies have explored its role in complexing with metal ions such as Uranyl (VI), indicating its potential application in environmental chemistry and remediation efforts.
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of copper(II) complexes derived from this compound derivatives. The results showed that these complexes inhibited cell proliferation in human cancer cell lines, suggesting a pathway for developing new anticancer agents.
Case Study 2: Chromogenic Assay Development
In another significant application, a direct colorimetric procedure was developed for uric acid assay using a chromogenic system involving this compound. This method demonstrated high sensitivity and specificity for uric acid detection in biological samples, showcasing its practical utility in clinical settings .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard analytical methods for identifying and quantifying 4-Hydroxybenzenesulfonic acid in environmental or synthetic samples?
- Methodological Answer : Reverse-phase HPLC-UV coupled with LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) is widely used for identification and quantification. Retention times (e.g., 2.6 min for this compound) and fragmentation patterns are key diagnostic markers . For quantification, calibration curves using pure standards are essential, with detection limits typically in the µM range. UV-Vis spectroscopy at 254 nm is also employed for monitoring degradation kinetics in catalytic studies .
Q. How is this compound synthesized in laboratory settings?
- Methodological Answer : A common route involves sulfonation of phenol using concentrated sulfuric acid under controlled heating (80–100°C). Alternatively, Friedel-Crafts alkylation with sulfonating agents (e.g., α,α-dibromo-p-xylene) can yield sulfonated derivatives. Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures >99% purity. Evidence from catalytic studies shows that sulfonated carbon materials can be synthesized by reacting 5-(hydroxymethyl)furfural with this compound under mild aqueous conditions (358 K, 2 hours) .
Q. What safety protocols are recommended for handling this compound in laboratories?
- Methodological Answer : Use gloves, goggles, and lab coats to prevent skin/eye contact. In case of exposure:
- Inhalation : Move to fresh air; administer artificial respiration if needed .
- Skin contact : Wash with soap and water for 15 minutes .
- Spill management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Toxicity studies note potential skin irritation and respiratory sensitization, requiring fume hood use during synthesis .
Advanced Research Questions
Q. What are the key intermediates formed during oxidative degradation of 4-Hydroxybenzenetrisulfonic acid, and how are they characterized?
- Methodological Answer : Degradation pathways (e.g., via Electro-Fenton processes) produce intermediates such as 1,2-naphthoquinone , phthalic anhydride , and This compound . These are identified using LC-HRMS and quantified via peak integration (Table 1). For example, 1,2-naphthoquinone dominates with a retention time of 12.3 min and reaches 0.32 mM concentration during Acid Orange 7 degradation . Controlled experiments with isotopically labeled substrates (e.g., ¹⁸O₂) can clarify hydroxylation mechanisms.
Table 1 : Key intermediates in AO7 degradation
Intermediate | Retention Time (min) | Max Concentration (mM) |
---|---|---|
This compound | 2.6 | 0.0075 |
1,2-Naphthoquinone | 12.3 | 0.32 |
Hydroquinone | 14.0 | 0.854 |
Q. How can researchers optimize catalytic degradation pathways involving this compound?
- Methodological Answer : Optimize catalyst loading (e.g., 0.5 g/L Bi₂O₃-Co₃O₄) and pH (2.5–3.0 for Fenton-like reactions). Use response surface methodology (RSM) to model variables like H₂O₂ concentration and temperature. For example, 50% Bi₂O₃-Co₃O₄ achieves 95% AO7 degradation in 10 minutes at 298 K . Post-reaction catalyst recovery (via centrifugation) and reuse studies (3–4 cycles) are critical for assessing deactivation mechanisms.
Q. What methodological approaches resolve contradictions in reported degradation intermediates of sulfonated azo dyes involving this compound?
- Methodological Answer : Discrepancies (e.g., presence/absence of this compound in DBS degradation vs. AO7 studies ) can be resolved via isotope tracing and controlled matrix experiments . For example, spiking samples with synthetic standards and using LC-QTOF-MS ensures accurate identification. Additionally, varying microbial consortia (e.g., Phanerochaete chrysosporium peroxidases) under standardized oxygen levels clarifies enzymatic vs. abiotic pathways .
Q. What novel methods address challenges in desulfonation of this compound?
- Methodological Answer : Traditional desulfonation requires harsh acids (e.g., H₂SO₄ at 443 K), but palladium/1,2-DTBPMB catalytic systems offer a milder alternative. Cole-Hamilton’s method achieves 70% yield via reductive cleavage at 373 K, avoiding toxic byproducts . Advanced characterization (e.g., XPS for sulfur speciation) confirms complete desulfonation.
Q. Data Contradiction Analysis
- Example : Conflicting reports on this compound’s role as a terminal vs. intermediate metabolite in dye degradation.
Properties
IUPAC Name |
4-hydroxybenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4,7H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPBITJSIHRMRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046421 | |
Record name | 4-Hydroxyphenylsulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Deliquescent solid; [Merck Index] Viscous brown liquid (65% wt. solution in water); [MSDSonline] | |
Record name | Benzenesulfonic acid, 4-hydroxy- | |
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Record name | p-Phenolsulfonic acid | |
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Solubility |
MISCIBLE WITH WATER, ALCOHOL | |
Record name | 4-HYDROXYPHENYLSULFONIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5319 | |
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Density |
1.337 | |
Record name | 4-HYDROXYPHENYLSULFONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Vapor Pressure |
0.00000033 [mmHg] | |
Record name | p-Phenolsulfonic acid | |
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Color/Form |
NEEDLES | |
CAS No. |
98-67-9 | |
Record name | 4-Hydroxybenzenesulfonic acid | |
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Record name | p-Phenolsulfonic acid | |
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Record name | Phenolsulfonic acid | |
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Record name | 4-Hydroxybenzenesulfonic acid | |
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Record name | Benzenesulfonic acid, 4-hydroxy- | |
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Record name | PHENOLSULFONIC ACID | |
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Record name | 4-HYDROXYPHENYLSULFONIC ACID | |
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Retrosynthesis Analysis
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